molecular formula C11H15N5O2 B4421078 N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine

N-(2,3-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine

Cat. No. B4421078
M. Wt: 249.27 g/mol
InChI Key: VDQOXCHGOFIDFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives, including those with specific substituents such as the 2,3-dimethoxybenzyl group, typically involves the cyclization of nitriles under acidic conditions or through the [3+2] cycloaddition of azides and nitriles. The 2,4-dimethoxybenzyl group has been used as a protecting group for tetrazoles, showcasing its inertness to various conditions but can be cleaved under mild conditions, facilitating the synthesis of highly functionalized compounds (Seki, 2015).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by X-ray crystallography, which reveals details about the arrangement of atoms, bond lengths, angles, and intermolecular interactions. The structural analysis of similar compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has shown specific crystalline features and intermolecular interactions, providing insights into the molecular geometry and stability of tetrazole derivatives (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Tetrazoles are known for participating in various chemical reactions, including substitution, addition, and cycloaddition reactions, owing to the electron-rich nature of the tetrazole ring. The presence of substituents such as the 2,3-dimethoxybenzyl group could influence these reactions by altering the electron density and steric hindrance around the tetrazole ring. For example, the 2,4-dimethoxybenzyl protecting group is inert to conditions like ruthenium-catalyzed C–H arylation but can be removed under mild conditions, demonstrating the versatile chemical behavior of such substituted tetrazoles (Seki, 2015).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-methyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-16-11(13-14-15-16)12-7-8-5-4-6-9(17-2)10(8)18-3/h4-6H,7H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQOXCHGOFIDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325205
Record name N-[(2,3-dimethoxyphenyl)methyl]-1-methyltetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

876897-53-9
Record name N-[(2,3-dimethoxyphenyl)methyl]-1-methyltetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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